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Compound of Interest

Compound Name:
Methyl 4-bromoquinoline-8-

carboxylate

CAS No.: 132664-48-3

Cat. No.: B1589021

Get Quote

Executive Summary
Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) is a critical halogenated

quinoline intermediate used in the synthesis of bioactive scaffolds, particularly for Mcl-1

inhibitors and other oncology targets.[1][2] Its solubility profile is the governing parameter for

process scale-up, specifically in reaction solvent selection (coupling reactions) and purification

(crystallization/chromatography).

This guide provides a synthesized solubility landscape based on validated isolation protocols

and details the standard operating procedure (SOP) for generating precise thermodynamic

solubility data.

Physicochemical Identity & Properties
Understanding the solid-state properties is a prerequisite for solubility analysis.
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Property Value / Description Source/Validation

CAS Number 132664-48-3 Chemical Registry

Molecular Formula C₁₁H₈BrNO₂ Structural Analysis

Molecular Weight 266.09 g/mol Calculated

Physical State White to off-white solid Experimental Observation

Melting Point 55–56 °C Recrystallized from Hexane [1]

Predicted LogP 2.5 – 3.1 Lipophilic (Low water solubility)

H-Bond Donors 0 Aprotic nature

H-Bond Acceptors 3 Ester + Quinoline Nitrogen

Solubility Landscape
Note: While specific mole-fraction equilibrium data is often proprietary, the following qualitative

solubility profile is derived from validated synthetic workflows and chromatographic behavior.

Solvent Compatibility Table
This data guides solvent selection for synthesis (reaction medium) and workup

(extraction/purification).
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Solvent Class Specific Solvent Solubility Rating
Operational
Context

Chlorinated
Dichloromethane

(DCM)
High

Primary solvent for

extraction and

loading; excellent

solubilizer.

Esters Ethyl Acetate (EtOAc) High

Standard solvent for

column

chromatography

(eluent) and liquid-

liquid extraction.

Ethers Tetrahydrofuran (THF) High

Preferred reaction

solvent for cross-

coupling

(Suzuki/Buchwald)

due to high solubility.

Polar Aprotic DMSO, DMF High

Soluble, but difficult to

remove; reserved for

high-T reactions.

Alcohols Methanol, Ethanol Moderate

Temperature-

dependent; potential

recrystallization

solvents.

Aliphatics Hexane, Heptane Low

Used as an anti-

solvent in

crystallization and

non-polar eluent in

chromatography.

Aqueous Water Insoluble

Immiscible; product

precipitates or oils out

in aqueous

environments.
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Purification Implications
Chromatography: The compound is routinely purified using a gradient of 0–100% Ethyl

Acetate in Hexane [2]. This confirms it is fully soluble in EtOAc and sparingly soluble in

Hexane, allowing for effective retardation on silica gel.

Crystallization: The reported melting point (55–56 °C) was determined after recrystallization

from Hexane. This indicates a steep solubility curve in aliphatic hydrocarbons: soluble near

boiling point (69 °C for hexane) and insoluble at room temperature.

Experimental Protocol: Solubility Determination
For process optimization, precise solubility curves (Mole Fraction vs. Temperature) are

required. The following Self-Validating Protocol uses the Laser Monitoring Observation

Technique, superior to gravimetric methods for volatile solvents.

Workflow Diagram (DOT)
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Caption: Laser monitoring workflow for precise solubility determination, including a hysteresis

check loop.

Step-by-Step Methodology
Preparation: Weigh a precise mass (

) of Methyl 4-bromoquinoline-8-carboxylate into a jacketed glass vessel.

Solvent Addition: Add a known mass (

) of the target solvent (e.g., Methanol).

Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm) to ensure homogeneity.

Dynamic Heating: Slowly increase the temperature (0.2 K/min) while monitoring the laser

transmissivity through the vessel.

Endpoint Detection: Record the temperature (

) where the laser intensity maximizes and plateaus (indicating complete dissolution).

Calculation: Calculate the mole fraction solubility (

) using the equation:

Where

and

are the molecular weights of the solute and solvent.

Thermodynamic Modeling
To extrapolate solubility data beyond experimental points, the Modified Apelblat Equation is the

industry standard for quinoline derivatives.

Equation:

: Mole fraction solubility
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: Absolute temperature (K)

: Empirical parameters derived from regression analysis of the experimental data.

Interpretation:

Positive Enthalpy (

): Dissolution is endothermic (solubility increases with temperature).

Positive Entropy (

): Driven by disordering of the crystal lattice.

Process Application: Recrystallization Strategy
Based on the solubility landscape, a Cooling Crystallization or Anti-Solvent Crystallization is

recommended for purification.

Solvent System Selection
System A (Single Solvent): Hexane or Heptane.[3]

Mechanism:[4] High solubility at reflux, low at ambient.

Pros: Simple solvent recovery.[4]

Cons: Limited solubility capacity (requires large volumes).

System B (Binary Solvent): EtOAc (Solvent) + Hexane (Anti-solvent).

Mechanism:[4] Dissolve in minimum warm EtOAc, slowly add Hexane until turbidity

appears, then cool.

Pros: High recovery yield and purity.

Crystallization Workflow (DOT)
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Caption: Binary solvent recrystallization strategy maximizing yield and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Solubility Profile & Process
Development for Methyl 4-bromoquinoline-8-carboxylate]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1589021/docs#technical-guide-
solubility-profile-process-development-for-methyl-4-bromoquinoline-8-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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